molecular formula C19H20N2O3 B12483339 N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide

N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B12483339
M. Wt: 324.4 g/mol
InChI Key: WUAVDTAOAGEVKY-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is an organic compound characterized by the presence of a cyclopentanecarboxamide core substituted with a 3-methylphenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide typically involves the reaction of 3-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

    Hydrolysis: Hydrochloric acid or sodium hydroxide

Major Products Formed

    Reduction: N-(3-methylphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide

    Substitution: Various substituted derivatives depending on the electrophile used

    Hydrolysis: 3-methylphenylamine and 4-nitrobenzoic acid

Scientific Research Applications

N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which may contribute to its biological effects. The compound’s structural features allow it to engage in various interactions, influencing its overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-1-(4-aminophenyl)cyclopentanecarboxamide
  • N-(3-methylphenyl)-1-(4-chlorophenyl)cyclopentanecarboxamide
  • N-(3-methylphenyl)-1-(4-methylphenyl)cyclopentanecarboxamide

Uniqueness

N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide is unique due to the presence of both a nitro group and a cyclopentanecarboxamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The nitro group can participate in reduction reactions, while the cyclopentanecarboxamide core provides structural stability and potential for further functionalization.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3-methylphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-14-5-4-6-16(13-14)20-18(22)19(11-2-3-12-19)15-7-9-17(10-8-15)21(23)24/h4-10,13H,2-3,11-12H2,1H3,(H,20,22)

InChI Key

WUAVDTAOAGEVKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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